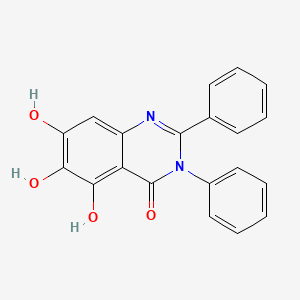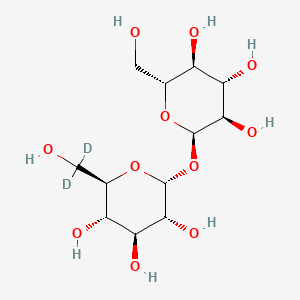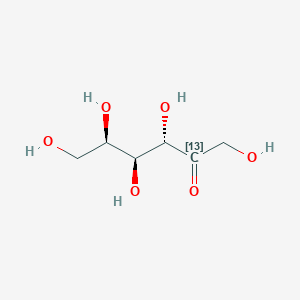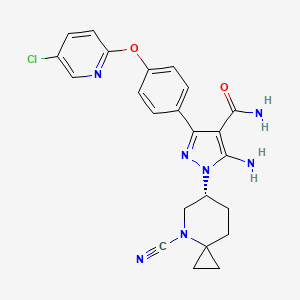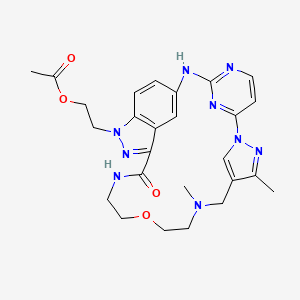
Syk-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Syk-IN-7 is a chemical compound known for its role as an inhibitor of spleen tyrosine kinase (SYK). Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages. By inhibiting spleen tyrosine kinase, this compound can modulate immune responses and has potential therapeutic applications in treating autoimmune diseases, cancers, and inflammatory conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Syk-IN-7 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Syk-IN-7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different biological activities and pharmacokinetic properties, making them valuable for further research and development .
科学研究应用
Syk-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of spleen tyrosine kinase in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology research to investigate spleen tyrosine kinase-mediated signaling pathways and their effects on immune cell function.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases, cancers, and inflammatory conditions by modulating immune responses.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting spleen tyrosine kinase
作用机制
Syk-IN-7 exerts its effects by inhibiting the activity of spleen tyrosine kinase. Spleen tyrosine kinase is involved in the phosphorylation of various downstream signaling molecules, leading to the activation of immune cell responses. By inhibiting spleen tyrosine kinase, this compound prevents the phosphorylation of these molecules, thereby modulating immune cell function and reducing inflammation .
相似化合物的比较
Similar Compounds
Entospletinib: Another spleen tyrosine kinase inhibitor with clinical applications in treating B-cell malignancies.
Lanraplenib: A next-generation spleen tyrosine kinase inhibitor with similar potency and selectivity as entospletinib
Uniqueness of Syk-IN-7
This compound is unique due to its specific chemical structure and functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively inhibit spleen tyrosine kinase makes it a valuable tool for studying spleen tyrosine kinase-mediated signaling pathways and developing targeted therapies .
属性
分子式 |
C26H31N9O4 |
|---|---|
分子量 |
533.6 g/mol |
IUPAC 名称 |
2-(10,13-dimethyl-20-oxo-16-oxa-2,4,8,9,13,19,22,23,30-nonazapentacyclo[19.5.2.13,7.18,11.024,28]triaconta-1(27),3,5,7(30),9,11(29),21,24(28),25-nonaen-23-yl)ethyl acetate |
InChI |
InChI=1S/C26H31N9O4/c1-17-19-15-33(3)9-12-38-11-8-27-25(37)24-21-14-20(4-5-22(21)34(32-24)10-13-39-18(2)36)29-26-28-7-6-23(30-26)35(16-19)31-17/h4-7,14,16H,8-13,15H2,1-3H3,(H,27,37)(H,28,29,30) |
InChI 键 |
FGUVCMRABKPEPL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C=C1CN(CCOCCNC(=O)C3=NN(C4=C3C=C(C=C4)NC5=NC=CC2=N5)CCOC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
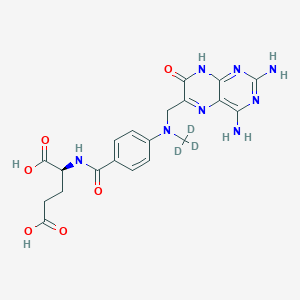
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)
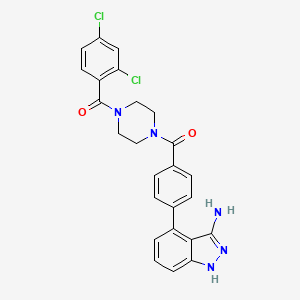
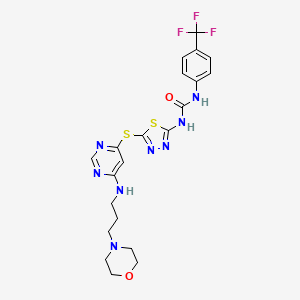
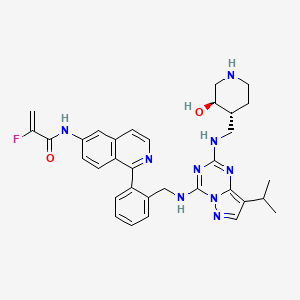
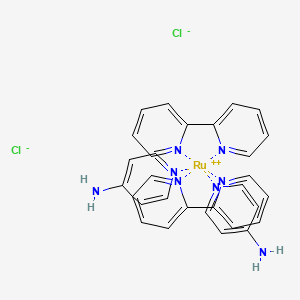
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)
